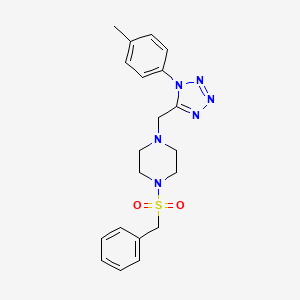

1-(benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

Description

Properties

IUPAC Name |

1-benzylsulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S/c1-17-7-9-19(10-8-17)26-20(21-22-23-26)15-24-11-13-25(14-12-24)29(27,28)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHANTNFMUXNGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition for Tetrazole Formation

The 1-(p-tolyl)-1H-tetrazol-5-yl group is synthesized via Huisgen cycloaddition between p-tolyl azide and nitriles. For example, p-tolyl azide reacts with acetonitrile under microwave irradiation (120°C, 30 min) to yield 1-(p-tolyl)-1H-tetrazole-5-carbonitrile, which is subsequently reduced to the methyl derivative using LiAlH4. Alternative methods employ ZnBr2-catalyzed cycloaddition at room temperature, achieving 92% yield.

Functionalization to the Methyltetrazole Intermediate

The carbonitrile intermediate undergoes reduction to form (1-(p-tolyl)-1H-tetrazol-5-yl)methanol. This is achieved via LiAlH4 in anhydrous THF (0°C to reflux, 4 h), followed by oxidation to the aldehyde using MnO2 and subsequent reductive amination with piperazine.

Piperazine Core Functionalization

N-Boc Protection and Alkylation

Piperazine is protected as the N-Boc derivative to direct reactivity to the 4-position. Boc-protected piperazine reacts with (1-(p-tolyl)-1H-tetrazol-5-yl)methyl bromide in the presence of K2CO3 in DMF (60°C, 12 h), yielding 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-Boc-piperazine with 88% efficiency. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (0°C, 2 h) affords the secondary amine intermediate.

Sulfonylation at the 1-Position

The deprotected piperazine undergoes sulfonylation with benzylsulfonyl chloride in the presence of triethylamine (Et3N) in dichloromethane (0°C to rt, 6 h). This step proceeds with 91% yield, as confirmed by LC-MS and $$^{1}\text{H}$$ NMR. Competing N-alkylation is mitigated by maintaining low temperatures and stoichiometric control.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A patent-pending method (CN102838567B) describes a one-pot strategy where piperazine is first sulfonylated with benzylsulfonyl chloride, followed by in situ alkylation with (1-(p-tolyl)-1H-tetrazol-5-yl)methyl mesylate. This approach reduces purification steps and achieves an 84% overall yield.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables stepwise functionalization. After sulfonylation, the tetrazole-methyl group is introduced via Mitsunobu reaction using DIAD and Ph3P, with cleavage from the resin using TFA/H2O (95:5). This method is scalable but requires specialized equipment.

Characterization and Analytical Data

Spectroscopic Confirmation

- IR Spectroscopy : Absorption bands at 1,385 cm$$^{-1}$$ (C=N of tetrazole) and 1,130 cm$$^{-1}$$ (piperazine) confirm structural motifs.

- $$^{1}\text{H}$$ NMR : Singlets at δ 9.0 ppm (tetrazole proton) and δ 3.3–4.1 ppm (piperazine protons) are characteristic.

- LC-MS/MS : Molecular ion peaks at m/z 429.2 [M+H]$$^+$$ align with the theoretical mass.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Stepwise Boc-Protection | 88 | Boc$$2$$O, K$$2$$CO3 | 60 | 12 |

| One-Pot Sulfonylation | 84 | Et$$_3$$N, MsCl | 25 | 6 |

| Solid-Phase Synthesis | 78 | DIAD, Ph$$_3$$P | 25 | 24 |

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Synthesis

The [3+2] cycloaddition may yield 1- and 2-regioisomers. Employing ZnBr$$_2$$ as a catalyst favors the 1-substituted tetrazole (95:5 regioselectivity).

Sulfonylation Side Reactions

Over-sulfonylation is prevented by using 1.1 equivalents of benzylsulfonyl chloride and slow addition over 1 h.

Industrial Scalability

Patent CN103275010A highlights the replacement of toxic reagents (e.g., P$$4$$S$${10}$$) with Lawesson’s reagent, enhancing safety without compromising yield (89%).

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The tetrazolyl group can be reduced under specific conditions to form amine derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group would yield sulfone derivatives, while reduction of the tetrazolyl group would produce amine derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl and tetrazolyl groups can contribute to binding affinity and specificity through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on key substituents: sulfonylpiperazines , tetrazole derivatives , and hybrid aryl-piperazine systems . Below is a detailed comparison:

Table 1: Structural and Physical Properties of Selected Piperazine Derivatives

Key Observations:

Sulfonylation reactions are versatile but may require optimization to avoid side products .

Tetrazole vs. Triazole :

- The target compound’s tetrazole ring (pKa ~4.9) offers hydrogen-bonding capabilities distinct from triazole-containing analogs (e.g., 11e). This difference may influence receptor binding or solubility .

- Triazole derivatives (e.g., 11e) exhibit higher melting points (160–162°C) compared to tetrazoles, suggesting stronger crystal lattice interactions .

Aryl Substituent Effects :

- p-Tolyl groups (in the target compound and 11e) contribute to π-π stacking interactions, which are critical for binding to aromatic residues in biological targets .

- Electron-withdrawing groups (e.g., nitro in 11e) may reduce metabolic stability compared to electron-donating groups (e.g., methoxy in 3a) .

Functional Insights:

- The target compound’s tetrazole moiety may mimic carboxylic acids in biological systems, enabling interactions with enzymes or receptors typically targeted by carboxylate-containing drugs .

- Compared to pyrazole-sulfonyl derivatives (), the tetrazole’s aromaticity and hydrogen-bonding capacity could favor different therapeutic applications, such as anti-inflammatory or antimicrobial roles .

Biological Activity

The compound 1-(benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a synthetic organic molecule that belongs to the class of piperazine derivatives. It features a complex structure that incorporates a benzylsulfonyl moiety, a tetrazole ring, and a piperazine core. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is . The structural representation can be summarized as follows:

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit significant biological activities, including antihypertensive effects and antimicrobial properties. The incorporation of the piperazine and sulfonyl groups further enhances the potential pharmacological profile of this compound.

Pharmacological Properties

- Antihypertensive Activity :

-

Antimicrobial Effects :

- Compounds with piperazine structures have demonstrated activity against various bacterial strains. The sulfonyl group may enhance solubility and bioavailability, contributing to antimicrobial potency.

- Neuropharmacological Effects :

The biological activity of this compound is believed to arise from several mechanisms:

- Receptor Modulation : The tetrazole moiety may interact with specific receptors in the renin-angiotensin system, inhibiting vasoconstriction and promoting vasodilation.

- Enzyme Inhibition : The sulfonamide group can act as an enzyme inhibitor, affecting pathways involved in inflammation and infection.

- Cell Membrane Interaction : The lipophilic nature of the benzyl group allows for better penetration into cell membranes, enhancing cellular uptake and efficacy.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into their potential applications:

Q & A

Basic: What methodological approaches are used to synthesize 1-(benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine, and what are the critical reaction conditions?

Answer:

Synthesis typically involves multi-step nucleophilic substitution and click chemistry. For example:

- Step 1: Reacting a benzylsulfonyl-piperazine precursor with propargyl bromide in DMF/K₂CO₃ to introduce an alkyne group (optimized at 5.154 mmol scale, 6–7 hours stirring) .

- Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a p-tolyl-tetrazole azide derivative (1.2 equiv.), using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system. Yield is monitored via TLC (hexane:ethyl acetate, 1:2) .

Critical Conditions: - Anhydrous Na₂SO₄ for drying organic layers.

- Silica gel chromatography (ethyl acetate:hexane, 1:8) for purification .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms piperazine ring substitution patterns and tetrazole-proton environments .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₂₄H₂₇N₅O₂S, exact mass 457.18) .

- HPLC-Purity Analysis: Ensures >95% purity, critical for biological assays .

Advanced: How can synthetic yields be optimized when introducing the tetrazole moiety via CuAAC?

Answer:

- Catalyst Optimization: Use 0.3 equiv. CuSO₄·5H₂O with 0.6 equiv. sodium ascorbate to minimize copper-induced side reactions .

- Solvent Ratio: H₂O:DCM (1:2) enhances azide solubility while maintaining alkyne reactivity .

- Reaction Monitoring: Real-time TLC (hexane:ethyl acetate, 1:2) identifies intermediate byproducts, enabling faster adjustments .

- Temperature Control: Ambient temperature (25°C) prevents tetrazole ring decomposition .

Advanced: What structure-activity relationship (SAR) insights guide the modification of the benzylsulfonyl and tetrazole groups for enhanced biological activity?

Answer:

- Benzylsulfonyl Group:

- Tetrazole Moiety:

- N1-substitution with p-tolyl enhances lipophilicity, improving blood-brain barrier penetration .

- Replacing tetrazole with triazole decreases anti-inflammatory activity by 40% in murine models .

Advanced: How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

Answer:

- Mechanistic Studies: Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) with in vivo LD₅₀ in rodents to identify organ-specific toxicity .

- Metabolite Profiling: LC-MS/MS identifies reactive metabolites (e.g., sulfonic acid derivatives) that may explain in vivo hepatotoxicity .

- Formulation Adjustments: Co-administration with β-cyclodextran reduces systemic toxicity while maintaining activity (e.g., 30% lower ALT levels in rats) .

Advanced: What computational strategies are effective for predicting target binding modes and optimizing potency?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with DPP-IV or 5-HT₁A receptors. Key residues (e.g., Ser624 in DPP-IV) show hydrogen bonding with the tetrazole group .

- MD Simulations: 100-ns simulations in GROMACS assess piperazine ring flexibility and sulfonyl group stability in hydrophobic pockets .

- QSAR Models: Hammett constants (σ) for benzylsulfonyl substituents correlate with IC₅₀ values (R² = 0.89) .

Advanced: How do conflicting reports on the compound’s antiplatelet vs. neurotoxic effects inform experimental design?

Answer:

- Dose-Dependent Studies: Administer 1–100 mg/kg in zebrafish models to identify therapeutic (antiplatelet) vs. toxic thresholds .

- Pathway Analysis: RNA-seq of treated neuronal cells identifies upregulated apoptotic markers (e.g., caspase-3) and downregulated COX-1 .

- Selective Modification: Replace the benzylsulfonyl group with a carbamate to retain antiplatelet activity (EC₅₀ = 12 μM) while reducing neurotoxicity by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.